7Uug8LV9NV
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Overview
Description
The compound 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone , also known by its identifier 7Uug8LV9NV , is a heterocyclic organic compound It belongs to the pyrimidinone class, characterized by a pyrimidine ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization Reaction: The key step involves cyclization, where the substituted aniline reacts with ethyl acetoacetate under acidic or basic conditions to form the pyrimidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Scientific Research Applications
6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with DNA synthesis or protein function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: An antimalarial drug with a similar pyrimidine structure.
Trimethoprim: An antibiotic that also contains a pyrimidine ring.
Uniqueness
6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
This detailed overview provides a comprehensive understanding of 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
93456-61-2 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-amino-5-(4-chlorophenyl)-6-ethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H12ClN3O/c1-2-9-10(11(14)16-12(17)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17) |
InChI Key |
AXQZDZBJECJYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=O)N1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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